molecular formula C15H12Cl2O3S3 B371411 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate CAS No. 298218-19-6

4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate

Cat. No. B371411
CAS RN: 298218-19-6
M. Wt: 407.4g/mol
InChI Key: WKQGEZDEDDWELH-UHFFFAOYSA-N
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Description

“4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C15H12Cl2O3S3 . It is a complex organic molecule that contains a 1,3-dithiolan-2-yl group attached to a phenyl ring, which is further connected to a 2,4-dichlorobenzenesulfonate group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,3-dithiolan-2-yl group attached to a phenyl ring, which is further connected to a 2,4-dichlorobenzenesulfonate group . The exact structure can be found in specialized chemical databases .

Scientific Research Applications

Given the absence of direct information on "4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate," I can provide a general overview based on the closest related research areas and compounds that were identified in the search:

Overview of Related Compounds and Their Applications

The available literature primarily discusses the environmental impacts, toxicity, and analytical methods related to structurally similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, rather than direct applications in scientific research. For example:

  • Environmental Impact and Toxicity of 2,4-D Herbicides : Studies on 2,4-D, a widely used herbicide, focus on its toxicity, environmental fate, and the importance of understanding its impact on ecosystems and human health due to its widespread use in agriculture (Islam et al., 2017). These discussions are crucial for developing safer agricultural practices and for the regulation of chemical pollutants.

  • Analytical Methods for Detection and Degradation : Research on analytical methods and degradation pathways for herbicides similar to 2,4-D highlights the scientific community's efforts to monitor environmental contamination and to develop bioremediation strategies. This includes studying microbial degradation as a means to mitigate the environmental presence of such compounds (Magnoli et al., 2020).

  • Biological Effects and Risk Assessment : The evaluation of the biological effects of phenolic compounds and their derivatives on human health and ecosystems is another area of focus. This includes assessing the risks associated with exposure and the mechanisms underlying toxicity, which are essential for public health and safety regulations.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety and hazard information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

Mechanism of Action

Target of Action

Similar compounds have shown robust inhibitory effects against the egfr wild-type enzyme .

Mode of Action

It’s known that dithiolane-containing compounds can undergo oxidative deprotection , which might play a role in their interaction with targets.

Biochemical Pathways

Considering its potential as an egfr inhibitor , it could impact pathways related to cell proliferation and survival.

Result of Action

If it acts as an egfr inhibitor , it could potentially inhibit cell proliferation and induce apoptosis in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2,4-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3S3/c16-11-3-6-14(13(17)9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQGEZDEDDWELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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